4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline

Description

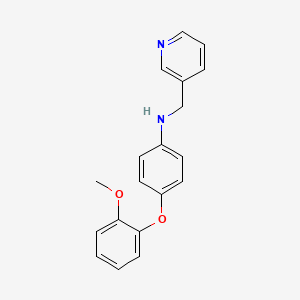

4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a synthetic small molecule characterized by a central aniline core substituted with a 2-methoxyphenoxy group at the para position and a pyridin-3-ylmethyl moiety attached to the nitrogen atom (Figure 1).

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-22-18-6-2-3-7-19(18)23-17-10-8-16(9-11-17)21-14-15-5-4-12-20-13-15/h2-13,21H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIMENIGAKFWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451046 | |

| Record name | 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353235-63-9 | |

| Record name | 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the 2-methoxyphenoxy Aniline Core

The key intermediate, 2-(3-methoxyphenoxy)aniline , is typically prepared via catalytic hydrogenation of the corresponding nitro-diphenyl ether precursor. This method is well-documented and yields high purity amine intermediates suitable for further functionalization.

General Procedure for 2-(3-methoxyphenoxy)aniline Synthesis:

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-nitrodiphenyl ether + 10% Pd/C | Dissolved in ethyl acetate, hydrogenated at 30 psi H2, room temperature, 1–5 h | 98% |

| 2 | Filtration and solvent removal | Removal of catalyst and volatiles under reduced pressure | Direct use in next step |

- The nitro precursor is dissolved in ethyl acetate and subjected to catalytic hydrogenation using 10% palladium on activated carbon or 5% platinum on carbon as catalysts.

- Hydrogenation is carried out under mild conditions (room temperature, 30 psi hydrogen pressure) for 1 to 5 hours.

- The resulting amine is obtained in high yield (up to 98%) and often used directly in subsequent reactions without further purification.

The introduction of the pyridin-3-ylmethyl group onto the aniline nitrogen is typically achieved through N-alkylation or reductive amination methods. Literature reveals that similar N-(pyridinylmethyl)aniline derivatives are synthesized by reacting the aniline with pyridinylmethyl halides or aldehydes under controlled conditions.

Typical N-Alkylation Procedure:

- In some protocols, copper(II) triflate catalysts and oxygen atmosphere have been employed to facilitate oxidative coupling in related pyridinylmethyl aniline derivatives, indicating potential for mild catalytic N-alkylation.

- The reaction mixture is typically purified by silica gel chromatography to isolate the desired N-substituted product.

Integrated Synthetic Route for 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline

Combining the above steps, a plausible synthetic route involves:

- Synthesis of 2-(3-methoxyphenoxy)aniline via catalytic hydrogenation of the nitro precursor.

- N-alkylation of the aniline nitrogen with pyridin-3-ylmethyl halide or aldehyde under basic conditions, optionally catalyzed by copper salts under oxygen atmosphere for oxidative coupling.

- Purification by crystallization or chromatography to yield the target compound.

Research Findings and Reaction Optimization

While direct literature on the exact compound is limited, related studies provide insights into reaction optimization:

-

- Ethyl acetate is suitable for hydrogenation steps.

- Polar aprotic solvents such as DMF or MeCN are preferred for N-alkylation reactions.

-

- Hydrogenation at room temperature for 1–5 hours.

- N-alkylation reactions typically require stirring for 12–24 hours at room temperature or slightly elevated temperatures.

-

- Products are isolated by filtration after hydrogenation or by column chromatography after N-alkylation.

- Crystallization from ethanol or ethyl acetate is commonly used for final product purification.

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 2-(3-methoxyphenoxy)aniline synthesis | Catalytic hydrogenation of nitro precursor | 10% Pd/C, ethyl acetate, 30 psi H2, RT, 2 h | 98 | Direct use in next step |

| N-(pyridin-3-ylmethyl) substitution | N-alkylation or oxidative coupling | Pyridin-3-ylmethyl halide or aldehyde, Cu(OTf)2, Et3N, O2, DMF/MeCN, RT, 24 h | 50–70* | Purification by silica gel chromatography |

*Yield range inferred from similar pyridinylmethyl aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery due to its ability to interact with various biological targets. Its structural characteristics allow it to serve as a lead compound for developing new pharmaceuticals aimed at treating diseases such as cancer and neurological disorders.

Case Study:

A study highlighted the compound's potential as a D3 dopamine receptor agonist, demonstrating that analogs containing similar moieties exhibited enhanced receptor binding affinity and selectivity, which could lead to novel treatments for psychiatric disorders .

Biological Research

In biological contexts, 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is utilized in enzyme inhibition studies and receptor binding assays. Its structural similarity to natural ligands makes it a valuable tool in understanding molecular interactions within biological systems.

Case Study:

Research involving covalent ligands targeting specific proteins has shown that compounds with similar structures can effectively modulate protein activity, providing insights into therapeutic strategies for diseases driven by dysregulated protein functions .

Industrial Applications

In industry, this compound is leveraged for manufacturing advanced materials, including polymers and coatings. Its unique properties enhance the performance characteristics of these materials, making them suitable for specialized applications.

Table 1: Summary of Applications

Mechanism of Action

The mechanism by which 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected N-(Pyridin-3-ylmethyl)aniline Derivatives

Key Observations

Physicochemical Properties

- Retention Time and Purity : LCMS data for 9f (retention time 2.289 min, purity >98%) and 9g (2.637 min, 8% purity) highlight the influence of substituents on chromatographic behavior, critical for analytical method development .

- Hydrogen Bonding : The pyridin-3-ylmethyl group in the target compound and analogs (e.g., 4 in ) can form hydrophobic interactions and a hydrogen bond with protein residues (e.g., Pro374 in LTA4H), enhancing binding affinity .

Structure-Activity Relationship (SAR) Trends

Pyridin-3-ylmethyl Substitution : This moiety is conserved across analogs, suggesting its critical role in target engagement. For instance, benzyl substitution on the aniline nitrogen in 5d improved antiviral potency, but pyridinylmethyl may offer better solubility due to the nitrogen’s lone pair .

Electron-Donating vs. Withdrawing Groups: Electron-withdrawing groups (e.g., nitro, oxadiazole) enhance reactivity and target binding in antiviral/toxicological contexts, while electron-donating groups (e.g., methoxy, phenoxy) may improve metabolic stability .

Biological Activity

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and in drug design. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique combination of functional groups that contribute to its biological activity. The structural components include:

- 2-Methoxyphenoxy group : Known for its role in enhancing lipophilicity and receptor binding.

- Pyridin-3-ylmethyl group : Implicated in various biochemical interactions, particularly with enzymes.

4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline primarily acts by binding to specific molecular targets, modulating their activity. This interaction can lead to inhibition of various enzymes or receptors involved in disease pathways. Notably, it has shown activity against c-Met kinase, which is crucial in cancer signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

- Enzyme Inhibition : It has demonstrated potential in inhibiting key enzymes, making it a candidate for therapeutic development.

- Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines.

Antiproliferative Activity

In a study evaluating various derivatives of similar compounds, it was found that certain analogs exhibited significant antiproliferative effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. Some derivatives showed selective action towards glioblastoma and melanoma cells while maintaining low toxicity to normal cells .

Inhibition of c-Met Kinase

Quantitative structure-activity relationship (QSAR) models predict that modifications to the 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline structure could enhance its inhibitory activity against c-Met kinase. This kinase is often implicated in tumor growth and metastasis, making this compound a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-(4-Methoxyphenoxy)aniline | Moderate antiproliferative | Lacks pyridine moiety |

| 4-(2-Methoxyphenoxy)aniline | Significant enzyme inhibition | Enhanced receptor binding |

| N-(Pyridin-3-ylmethyl)aniline | Low activity | Limited structural diversity |

The table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Q & A

Q. Methodological Answer :

- Mitotic arrest assays : Use fluorescence microscopy with tubulin-specific dyes (e.g., FITC-labeled anti-α-tubulin antibodies) to visualize microtubule destabilization.

- Cytotoxicity profiling : Compare IC50 values across cell lines (e.g., HeLa, MCF-7) with varying tubulin isoform expression.

- Enzyme inhibition assays : Measure GTPase activity of purified tubulin to assess direct interaction .

Basic: What analytical techniques confirm the absence of toxic byproducts in synthesized batches?

Q. Methodological Answer :

- LCMS-HRMS : Identifies impurities via exact mass matching (e.g., detecting residual amines or unreacted intermediates).

- Elemental analysis : Validates stoichiometric ratios of C, H, N.

- TLC with UV/iodine staining : Screens for polar/non-polar contaminants .

Advanced: How is metabolic stability assessed for 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline in preclinical studies?

Q. Methodological Answer :

- Liver microsome assays : Incubate the compound with human or rodent microsomes, then quantify parent compound degradation via LCMS.

- CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6).

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and clearance rates in animal models .

Advanced: What computational methods predict the compound’s interaction with α-tubulin?

Q. Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to α-tubulin’s dinitroaniline site (PDB: 1SA0). Focus on hydrogen bonding with residues like Asp251 and hydrophobic interactions with Val318.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

- Free energy calculations : MM-PBSA/GBSA methods estimate ΔG of binding .

Basic: How are selectivity profiles determined against off-target kinases or receptors?

Q. Methodological Answer :

- Kinase panel screens : Test at 10 µM against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).

- Receptor binding assays : Radioligand displacement (e.g., [3H]colchicine for tubulin vs. [3H]ryanodine for calcium channels).

- CRISPR-Cas9 knockout models : Validate target specificity in cells lacking α-tubulin isoforms .

Advanced: What challenges arise in crystallizing 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline for X-ray studies?

Q. Methodological Answer :

- Flexible side chains : The pyridinylmethyl and methoxyphenoxy groups hinder lattice formation. Use seeding or co-crystallization with tubulin.

- Solvent selection : Screen 500+ conditions (e.g., PEGs, salts) using high-throughput robotics.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.